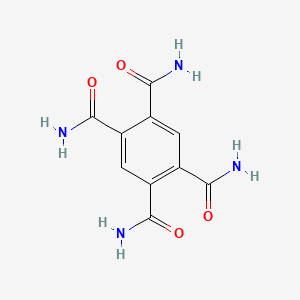

Benzene-1,2,4,5-tetracarboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,4,5-tetracarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H,(H2,11,15)(H2,12,16)(H2,13,17)(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLFAMLQSRIUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)N)C(=O)N)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294147 | |

| Record name | Pyromellitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6183-35-3 | |

| Record name | Pyromellitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006183353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Benzenetetracarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyromellitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYROMELLITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V6C2CZ9GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Benzene-1,2,4,5-tetracarboxamide from Pyromellitic Dianhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for benzene-1,2,4,5-tetracarboxamide, a potentially valuable building block in medicinal chemistry and materials science, starting from the readily available pyromellitic dianhydride. While a specific, detailed protocol for this direct amidation with ammonia is not extensively documented in publicly available literature, this guide outlines a scientifically sound, two-step experimental procedure based on established principles of organic synthesis. The proposed pathway involves the initial formation of a tetra-amic acid intermediate, followed by dehydration to yield the target tetracarboxamide.

Reaction Overview

The synthesis of this compound from pyromellitic dianhydride is predicated on the nucleophilic acyl substitution reaction between an acid anhydride and an amine, in this case, ammonia. The reaction is expected to proceed in two key stages:

-

Ring-Opening Ammonolysis: Pyromellitic dianhydride is treated with an excess of ammonia. The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbons of the anhydride rings. This leads to the opening of both anhydride rings to form the intermediate, benzene-1,2,4,5-tetracarboxamic acid.

-

Dehydration/Cyclization: The intermediate tetra-amic acid is then subjected to dehydration to form the final product, this compound. This step is crucial for the formation of the amide bonds from the amic acid groups.

Proposed Experimental Protocol

This section details a plausible experimental procedure for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Pyromellitic dianhydride | Reagent | Sigma-Aldrich, et al. | Ensure dryness before use. |

| Ammonia solution | 28-30% in water | Fisher Scientific, et al. | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics, et al. | |

| Acetic Anhydride | Reagent | Alfa Aesar, et al. | |

| Sodium Acetate | Anhydrous | J.T. Baker, et al. | |

| Deionized Water | - | - | |

| Methanol | ACS Grade | VWR, et al. | For washing the final product. |

2.2. Step 1: Synthesis of Benzene-1,2,4,5-tetracarboxamic Acid (Intermediate)

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.9 g (0.05 mol) of pyromellitic dianhydride in 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 25 mL of concentrated aqueous ammonia (28-30%) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

The formation of a white precipitate of the tetra-amic acid intermediate is expected.

-

Filter the precipitate under vacuum and wash with cold deionized water (2 x 50 mL) and then with cold methanol (2 x 30 mL).

-

Dry the white solid in a vacuum oven at 60 °C overnight to yield the crude benzene-1,2,4,5-tetracarboxamic acid.

2.3. Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, suspend the dried tetra-amic acid intermediate from Step 1 in 100 mL of acetic anhydride.

-

Add 4.1 g (0.05 mol) of anhydrous sodium acetate to the suspension.

-

Heat the mixture to 100 °C with stirring for 6 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold deionized water with vigorous stirring.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and then wash with methanol (2 x 50 mL).

-

Dry the product in a vacuum oven at 80 °C to a constant weight.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

3.1. Expected Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Insoluble in water and common organic solvents; soluble in DMSO. |

3.2. Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for identifying the functional groups present in the final product.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400-3200 (broad) |

| C=O Stretch (Amide I) | ~1650 |

| N-H Bend (Amide II) | ~1600 |

| C-N Stretch | ~1400 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aromatic C=C Stretch | ~1600, 1475 |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the low solubility of the product, obtaining high-quality NMR spectra may be challenging. Deuterated dimethyl sulfoxide (DMSO-d₆) is a potential solvent.

-

¹H NMR: A singlet corresponding to the two aromatic protons is expected in the aromatic region (δ 7.5-8.5 ppm). Broad signals for the amide protons (NH₂) would also be anticipated.

-

¹³C NMR: Signals for the aromatic carbons and the amide carbonyl carbons would be expected.

-

Diagrams and Workflows

4.1. Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of this compound.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the proposed synthesis.

Safety Considerations

-

Pyromellitic dianhydride is a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated ammonia is corrosive and has a pungent, irritating odor. Work in a fume hood and avoid inhalation of vapors.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.

-

The reaction should be performed with appropriate engineering controls and safety precautions in place.

Conclusion

This technical guide outlines a feasible and logical synthetic approach to this compound from pyromellitic dianhydride. While this proposed protocol is based on fundamental organic chemistry principles, optimization of reaction conditions such as temperature, reaction time, and purification methods may be necessary to achieve high yields and purity. The successful synthesis of this molecule could provide a valuable scaffold for the development of novel pharmaceuticals and advanced materials. Researchers are encouraged to use this guide as a starting point for their investigations into the synthesis and applications of this compound.

Unveiling the Structural Architecture of Benzene-1,2,4,5-tetracarboxamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of Benzene-1,2,4,5-tetracarboxamide, also known as pyromellitamide. While a definitive single-crystal X-ray diffraction study for the parent compound is not publicly available, this document synthesizes information from related derivatives and analogous compounds to infer its crystallographic properties. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, experimental protocols for characterization, and the pivotal role of hydrogen bonding in the supramolecular assembly of this class of compounds.

Introduction

This compound is a planar aromatic molecule with four amide functional groups. The inherent hydrogen bonding capabilities of the amide groups suggest a high propensity for self-assembly into ordered supramolecular structures. These structures are of significant interest in materials science and drug development due to their potential applications in forming stable gels, scaffolds, and other functional materials. This guide will explore the expected crystal structure, drawing parallels from a well-characterized derivative, N,N,N′,N″-1,2,4,5-tetra(ethylhexanoate) pyromellitamide, which has been studied via single-crystal X-ray diffraction[1].

Synthesis and Crystallization

The synthesis of this compound and its derivatives typically involves the aminolysis of pyromellitic dianhydride. For instance, the synthesis of N,N,N′,N″-1,2,4,5-tetra(ethylhexanoate) pyromellitamide is achieved through the reaction of pyromellitic anhydride with ethanolamine, followed by a reaction with hexanoyl chloride[1]. The general synthetic approach is outlined in the workflow diagram below.

Figure 1: General Synthesis and Crystallization Workflow

Growing single crystals suitable for X-ray diffraction is a critical step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial and is often determined empirically.

Inferred Crystal Structure and Hydrogen Bonding

Based on the single-crystal X-ray structure of N,N,N′,N″-1,2,4,5-tetra(ethylhexanoate) pyromellitamide, it is highly probable that the parent this compound also forms one-dimensional columnar stacks. This assembly is driven by a network of intermolecular hydrogen bonds between the amide groups of adjacent molecules[1]. Each amide group can act as both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to a robust and directional packing arrangement.

The anticipated hydrogen bonding network is depicted in the following diagram:

References

Spectroscopic properties (NMR, IR, Mass Spec) of Benzene-1,2,4,5-tetracarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Benzene-1,2,4,5-tetracarboxamide, a molecule of interest in materials science and polymer chemistry. Due to the limited availability of direct spectroscopic data for the simple, non-polymeric form of this compound, this guide focuses on a closely related and well-characterized derivative: a benzene tetracarboxamide polyamine (BTCP). The data presented is primarily derived from the synthesis and characterization of this polymer, offering valuable insights into the spectroscopic behavior of the core this compound moiety.

Synthesis and Structure

The benzene tetracarboxamide polyamine (BTCP) is synthesized from pyromellitic dianhydride (PMDA) and a diamine in an N-methyl-2-pyrrolidone (NMP) solvent. The reaction proceeds through an amic acid intermediate, which is then converted to the final polyamine. This synthesis is a crucial step in obtaining the material for spectroscopic analysis.[1][2][3][4][5]

Experimental Protocol: Synthesis of Benzene Tetracarboxamide Polyamine (BTCP) [1][2][3][4][5]

A detailed experimental protocol for the synthesis of BTCP can be found in the work by Yoo et al. (2018). The general steps involve:

-

Dissolving the diamine (e.g., Jeffamine D-400) in NMP under a nitrogen atmosphere.

-

Slowly adding pyromellitic dianhydride (PMDA) to the solution and stirring to form the amic acid intermediate.

-

Adding an excess of the diamine to the amic acid solution and heating to induce amide formation.

-

Removing the NMP solvent via vacuum evaporation.

-

Drying the resulting solid to obtain the benzene tetracarboxamide polyamine.

dot

Caption: Synthetic workflow for Benzene Tetracarboxamide Polyamine (BTCP).

Spectroscopic Data

The following sections present the available spectroscopic data for the benzene tetracarboxamide polyamine (BTCP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of the BTCP, recorded in DMSO-d₆, shows characteristic signals for the aromatic protons of the benzene ring and the protons of the polyamine backbone. The absence of the carboxylic acid proton signal (which would appear around 10.3–9.4 ppm in the amic acid intermediate) confirms the formation of the amide bonds.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.6–8.0 | m | Aromatic protons (Hₐ) |

| 7.6–8.0 | s | Amide proton (NH) |

| 7.3–7.6 | s | Aromatic proton (Hₑ) |

| Table 1: ¹H-NMR Spectroscopic Data for Benzene Tetracarboxamide Polyamine (BTCP) in DMSO-d₆.[1] |

¹³C-NMR Spectroscopy:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165-175 |

| C (aromatic, substituted) | ~135-145 |

| C-H (aromatic) | ~120-130 |

| Table 2: Predicted ¹³C-NMR Chemical Shifts for the this compound Core. |

Experimental Protocol: NMR Spectroscopy

For aromatic polyamides, which often have limited solubility, high-resolution solid-state NMR spectroscopy can be a powerful characterization technique. For solution-state NMR, deuterated polar aprotic solvents like DMSO-d₆ or DMAc-d₉ are commonly used. Quantum-chemical calculations can also be employed to aid in the interpretation of the NMR spectra.

Infrared (IR) Spectroscopy

The FT-IR spectrum of the BTCP provides clear evidence for the formation of the amide functional groups. The key spectral features include the disappearance of the amic acid C=O stretching peak and the appearance of the characteristic amide I and amide II bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3360 and 3220 | NH₂ stretching |

| 1670 | C=O stretching (Amide I) |

| 1625 | Antisymmetric stretching (COO⁻) |

| 1590 | NH₂ bending (Amide II) |

| Table 3: FT-IR Spectroscopic Data for Benzene Tetracarboxamide Polyamine (BTCP).[1] |

Experimental Protocol: IR Spectroscopy

FT-IR spectra of polyamides can be obtained from solid samples using techniques like Attenuated Total Reflectance (ATR) or by preparing KBr pellets. For insoluble polymers, ATR-FTIR is a particularly useful method as it requires minimal sample preparation.

Mass Spectrometry (MS)

While specific mass spectrometry data for this compound is not available, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polyamides.[6][7][8][9] This method can provide information on the molecular weight distribution of the polymer, the structure of the repeating units, and the nature of the end groups.

Experimental Protocol: MALDI-TOF Mass Spectrometry of Polyamides [6][7]

Due to the often low solubility of aromatic polyamides, specialized sample preparation methods are required for MALDI-TOF MS analysis. A common approach involves:

-

Finely grinding the polyamide sample and the MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) together.

-

Pressing the solid mixture into a pellet.

-

Analyzing the pellet directly in the mass spectrometer.

This solid-state sample preparation method circumvents solubility issues and allows for the successful analysis of insoluble polymers.[6][7]

Logical Relationship of Spectroscopic Methods

The different spectroscopic techniques provide complementary information to elucidate the structure of this compound and its derivatives.

dot

Caption: Relationship between spectroscopic methods and structural elucidation.

Conclusion

This technical guide has summarized the available spectroscopic data for a benzene tetracarboxamide polyamine, a close derivative of this compound. The provided ¹H-NMR and FT-IR data, along with general experimental protocols for NMR, IR, and mass spectrometry of aromatic polyamides, offer a comprehensive resource for researchers in the field. While direct spectroscopic data for the non-polymeric title compound remains elusive, the information presented here provides a strong foundation for understanding its expected spectroscopic properties and for guiding future experimental work.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Benzene Tetracarboxamide Polyamine and Its Effect on Epoxy Resin Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of Benzene Tetracarboxamide Polyamine and Its Effect on Epoxy Resin Properties | Semantic Scholar [semanticscholar.org]

- 4. (PDF) Synthesis of Benzene Tetracarboxamide Polyamine and [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tytlabs.co.jp [tytlabs.co.jp]

Solubility Characteristics of Benzene-1,2,4,5-tetracarboxamide: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of Benzene-1,2,4,5-tetracarboxamide, a molecule with potential applications in materials science and medicinal chemistry. A comprehensive review of available scientific literature reveals a notable scarcity of quantitative solubility data for this specific compound. This document synthesizes the available qualitative information and provides a framework for its experimental solubility determination.

Core Solubility Profile

The presence of four amide groups, capable of acting as both hydrogen bond donors and acceptors, would lead to a highly crystalline and stable solid-state structure, making it challenging for solvent molecules to disrupt the lattice. It is anticipated that the compound would exhibit poor solubility in water and most common organic solvents. Solvents with strong hydrogen bond-donating or -accepting capabilities, such as polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), may offer a higher likelihood of dissolution.

Inferred Solubility Characteristics

| Solvent Class | Inferred Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF) | Potentially Low to Moderate | Capable of disrupting the strong intermolecular hydrogen bonds of the amide network. |

| Polar Protic (e.g., Water, Ethanol) | Very Low | Strong solute-solute interactions (hydrogen bonding) are likely to be more favorable than solute-solvent interactions. |

| Nonpolar (e.g., Hexane, Toluene) | Very Low / Insoluble | Lack of favorable interactions to overcome the strong intermolecular forces within the crystal lattice. The tendency of derivatives to form gels in these solvents supports this inference[1]. |

Experimental Protocol for Solubility Determination

Given the presumed low solubility of this compound, a robust experimental protocol is crucial for accurate determination. The following methodology, adapted from standard practices for poorly soluble compounds, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker/incubator

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately centrifuge the withdrawn sample at a high speed to pellet any remaining suspended solids.

-

Filter the supernatant through a syringe filter to remove any fine particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing Synthesis of a Pyromellitamide Derivative

The following diagram illustrates the synthetic pathway for a substituted pyromellitamide, which provides context for the formation of the core amide structure.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility is depicted below.

References

Thermal Stability and Decomposition of Benzene-1,2,4,5-tetracarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Benzene-1,2,4,5-tetracarboxamide, also known as pyromellitamide. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this guide establishes a robust understanding of its expected thermal behavior by examining closely related, high-performance aromatic polyimides derived from its precursor, pyromellitic dianhydride. These polymers are renowned for their exceptional thermal stability. This document details the standard experimental protocols for thermal analysis and presents data from analogous systems to serve as a reliable reference for researchers.

Introduction

This compound is a small organic molecule featuring a central benzene ring with four carboxamide functional groups. Its rigid, aromatic core and the presence of multiple hydrogen-bonding amide groups suggest a high degree of thermal stability. While this molecule is a fundamental building block, detailed studies on its specific thermal properties are not extensively reported. However, the pyromellitimide structure, formed from the closely related pyromellitic dianhydride, is the repeating unit in a class of super-engineering plastics known as polyimides (e.g., Kapton®). These materials are defined by their ability to withstand extreme temperatures. By analyzing the extensive data available for these polyimides, we can infer the inherent stability of the core pyromellitamide structure.

This guide will summarize the thermal properties of various aromatic polyimides synthesized from pyromellitic dianhydride (PMDA) and provide detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the principal techniques for assessing thermal stability.

Thermal Stability of Related Aromatic Polyimides

Aromatic polyimides derived from pyromellitic dianhydride are known for their outstanding thermal and oxidative stability.[1] Thermogravimetric analysis (TGA) is the standard method to quantify this stability, typically by measuring the temperature at which 5% or 10% of the material's mass is lost (Td5 or Td10). The data consistently show that these polymers maintain their integrity at temperatures well above 400°C.

The following table summarizes the thermal decomposition data for several aromatic polyimides based on pyromellitic dianhydride (PMDA). These values provide a strong indication of the expected thermal robustness of the core pyromellitamide structure.

| Polymer System (PMDA + Diamine) | Decomposition Temp. (Td5/Td10) in N₂ | Decomposition Temp. (Td5/Td10) in Air | Glass Transition Temp. (Tg) | Reference |

| PMDA + 2,6-Diaminoanthraquinone | >550°C | >550°C | Not Reported | [1] |

| PMDA + 1,5-Diaminoanthraquinone | >500°C | >500°C | Not Reported | [1] |

| PMDA + Short-Chain Aliphatic Diamines | Onset at 258°C | Not Reported | Not Observed | [2] |

| PMDA + 4,4'-oxydianiline (Kapton®) | ~580°C (single step) | ~550°C (multi-step) | ~360-410°C | [3][4] |

| PMDA + mBAPB | Not Reported | Not Reported | Not Reported | [4] |

Note: The thermal stability can be influenced by the structure of the diamine, the method of polymerization, and the final polymer morphology.

Predicted Decomposition Profile

While a specific decomposition mechanism for this compound is not documented, the degradation of the related polyimide, Kapton®, has been studied. Under vacuum pyrolysis, the primary gaseous products are carbon monoxide and carbon dioxide, with smaller amounts of water, hydrogen cyanide, and benzene.[5] Complete combustion in air is expected to yield carbon dioxide, water, and nitrogen oxides.[5] The initial decomposition of polyimides is believed to start at the imide ring.[3] For this compound, it is plausible that the initial decomposition would involve the cleavage of the amide bonds and potential cyclization to form imide structures at elevated temperatures, followed by the breakdown of the aromatic ring.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal properties of this compound, standardized TGA and DSC experiments are required. The following sections outline the detailed methodologies for these crucial analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures and assessing thermal stability.[6]

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates. For evolved gas analysis, the TGA can be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.[6][7]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into an inert sample pan (e.g., platinum or alumina).[8]

-

Instrument Setup:

-

The sample pan is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (typically nitrogen or argon at a flow rate of 20-100 mL/min) to remove any oxygen. For oxidative stability studies, the purge gas would be air or a specific mixture of oxygen and nitrogen.[6]

-

-

Thermal Program:

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Tonset: The temperature at which significant mass loss begins.

-

Td5 / Td10: The temperatures at which 5% or 10% mass loss occurs.

-

DTG Curve: The derivative of the TGA curve (d(mass)/dT) is plotted to identify the temperatures of the maximum rates of decomposition.

-

Char Yield: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[12]

Objective: To identify melting points (Tm), glass transition temperatures (Tg), and enthalpies of transitions for this compound.

Instrumentation: A Differential Scanning Calorimeter with a furnace and high-sensitivity sensors.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 5-15 mg) is hermetically sealed in an aluminum pan.[13] An empty, sealed aluminum pan is used as a reference.[13]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history:

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min).[14]

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C or -50°C).

-

Second Heating Scan: The sample is heated again at the same rate as the first scan. Data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[13]

-

-

Data Collection: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Glass Transition (Tg): A step-like change in the baseline, indicating the transition from a glassy to a rubbery state.[11]

-

Crystallization (Tc): An exothermic peak, indicating the temperature at which the material crystallizes.

-

Melting (Tm): An endothermic peak, indicating the temperature at which the material melts.[11] The peak temperature is taken as the melting point.

-

Visualized Workflows and Relationships

To aid in the practical application of the concepts discussed, the following diagrams illustrate key processes.

Caption: Synthesis pathway from Pyromellitic Dianhydride to a thermally stable Polyimide.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 3. Heat of Decomposition and Fire Retardant Behavior of Polyimide-Graphene Nanocomposites [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dupont.com [dupont.com]

- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 7. tainstruments.com [tainstruments.com]

- 8. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. smithers.com [smithers.com]

- 12. en.usb-lab.com [en.usb-lab.com]

- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 14. orbit.dtu.dk [orbit.dtu.dk]

Quantum Chemical Blueprint for Benzene-1,2,4,5-tetracarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Benzene-1,2,4,5-tetracarboxamide. While direct experimental and computational studies on this specific amide are not extensively documented in publicly available literature, this paper outlines a robust computational methodology based on established principles of quantum chemistry and data from its parent compound, pyromellitic acid (Benzene-1,2,4,5-tetracarboxylic acid). This guide is intended to serve as a blueprint for researchers seeking to model, understand, and predict the properties of this compound for applications in materials science and drug development.

Introduction to this compound

This compound is a polyfunctional aromatic compound derived from pyromellitic acid. Its structure, featuring a central benzene ring with four carboxamide substituents, suggests a high potential for forming extensive hydrogen-bonding networks. This characteristic makes it a molecule of significant interest for the design of supramolecular assemblies, metal-organic frameworks (MOFs), and potentially as a scaffold in medicinal chemistry. Quantum chemical calculations offer a powerful, non-experimental route to elucidate its electronic structure, stability, and reactivity, thereby guiding synthetic efforts and application-oriented research.

Proposed Computational Methodology

To obtain reliable theoretical data for this compound, Density Functional Theory (DFT) is the recommended computational approach due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.

Experimental Protocols: Computational Details

A suitable and widely used level of theory for this type of system is the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record for predicting molecular geometries and electronic properties of organic compounds.

For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms and any potential anionic character, while the polarization functions ("(d,p)") are essential for correctly modeling the bonding environment around all atoms.

All calculations would be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computational workflow would involve the following key steps:

-

Initial Structure Generation: A starting 3D structure of this compound is built using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

Predicted Quantitative Data

The following tables summarize the expected quantitative data that would be obtained from the proposed quantum chemical calculations on this compound.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~ 1.40 Å |

| C-N bond length | ~ 1.35 Å |

| C=O bond length | ~ 1.24 Å |

| N-H bond length | ~ 1.01 Å |

| Dihedral Angle (Benzene-Amide) | Planar or near-planar |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | 3400 - 3500 | Asymmetric and symmetric stretching |

| C=O stretch (Amide I) | 1650 - 1680 | Carbonyl stretching |

| N-H bend (Amide II) | 1550 - 1600 | In-plane N-H bending and C-N stretching |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H stretching |

Table 3: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 0 D (due to symmetry) | Polarity |

| Enthalpy of Formation | Value dependent on calculation | Thermodynamic stability |

| Gibbs Free Energy of Formation | Value dependent on calculation | Spontaneity of formation |

Visualizations

Diagram 1: Computational Workflow for this compound

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Diagram 2: Logical Relationships of Calculated Properties

Caption: A diagram showing how calculated properties of this compound inform its potential applications.

Conclusion

This technical guide provides a foundational framework for the quantum chemical investigation of this compound. By employing the outlined DFT-based methodology, researchers can generate valuable data on the geometric, vibrational, and electronic properties of this molecule. These theoretical insights are instrumental in predicting its behavior in various environments and guiding the design of new materials and potential therapeutic agents. The provided workflows and expected data serve as a starting point for more in-depth computational and experimental studies, ultimately accelerating the exploration of this compound's scientific and technological potential.

Unveiling Novel Properties of Benzene-Tricarboxamide Derivatives: A Technical Guide for Researchers

An in-depth exploration into the synthesis, self-assembly, and emergent properties of Benzene-1,3,5-tricarboxamide (BTA) derivatives, offering a comprehensive resource for scientists and professionals in drug development and materials science.

Benzene-1,3,5-tricarboxamides (BTAs) have garnered significant attention as versatile building blocks in supramolecular chemistry. Their planar, C3-symmetric core, functionalized with three amide groups, facilitates the formation of well-defined, one-dimensional nanostructures through a cooperative self-assembly process driven by threefold hydrogen bonding and π-π stacking. This technical guide delves into the novel properties of BTA derivatives, focusing on their potential as advanced biomaterials. We present a summary of quantitative data, detailed experimental protocols for their characterization, and visualizations of key molecular interactions and experimental workflows.

Quantitative Data Summary

The tunable nature of BTA derivatives, achieved by modifying their peripheral substituents, allows for precise control over their physicochemical properties. The following tables summarize key quantitative data from recent studies, highlighting the impact of different functional groups on the mechanical and spectroscopic characteristics of BTA-based materials.

Table 1: Mechanical Properties of BTA-based Hydrogels

| BTA Derivative/Copolymer Ratio | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') | Concentration (wt%) | Notes |

| 100% BTA | ~18,000 | ~1,000 | ~0.056 | 10 | Forms an opaque, rigid hydrogel.[1][2] |

| 90% BTA : 10% BTA-PEG-BTA | ~20,000 | Not specified | < 0.1 | 10 | Increased stiffness with a small amount of telechelic BTA-PEG-BTA.[1][2] |

| 75% BTA : 25% BTA-PEG-BTA | ~20,000 | Not specified | Not specified | 10 | Maintained high stiffness.[1][2] |

| 50% BTA : 50% BTA-PEG-BTA | ~15,000 | Not specified | ~1 | 10 | Decreased stiffness with increasing BTA-PEG-BTA content.[1][2] |

| 25% BTA : 75% BTA-PEG-BTA | ~9,000 | Not specified | Not specified | 10 | Further decrease in stiffness.[1][2] |

| 10% BTA : 90% BTA-PEG-BTA | ~6,000 | Not specified | Not specified | 10 | Predominantly viscous behavior.[1][2] |

| 100% BTA-PEG-BTA | Not specified | Not specified | ~10 | 10 | Exhibits more liquid-like properties.[1] |

| Norbornene-functionalized BTA | ~1,000 - 10,000 | ~100 - 1,000 | Not specified | 2.5 - 10 | Storage modulus increases with concentration.[3] |

Table 2: Spectroscopic Properties of BTA Derivatives

| BTA Derivative | Amide I Band (cm⁻¹) (Monomer) | Amide I Band (cm⁻¹) (Assembled) | UV-Vis λmax (nm) (Assembled) | Notes |

| Generic C3-symmetrical BTAs | 1648 (in D₂O) | 1635 (in D₂O) | Not specified | Shift to lower wavenumber indicates intermolecular hydrogen bonding. |

| BTA 2 (acid-functionalized) | Not specified | 1627 (in D₂O) | Not specified | Carboxylic acid functionalization influences packing and hydrogen bonding.[4] |

| BTA 3 (acid-functionalized) | Not specified | 1628 (in D₂O) | Not specified | Similar shift to BTA 2, indicating hydrogen-bonded assemblies.[4] |

| (S)-Me-2 (chiral BTA) | Not specified | Not specified | 193 | Forms helical columnar stacks.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the study of BTA derivatives.

Synthesis of N,N',N''-Tris(dodecyl-oxy-tetraethylene glycol)benzene-1,3,5-tricarboxamide

This protocol describes a representative synthesis of a water-soluble BTA derivative.[6]

Materials:

-

1,3,5-Benzenetricarbonyl trichloride

-

1-Amino-dodecyl-oxy-tetraethylene glycol

-

Triethylamine

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 1,3,5-benzenetricarbonyl trichloride (1 equivalent) in a mixture of dry DCM and dry THF.

-

In a separate flask, dissolve 1-amino-dodecyl-oxy-tetraethylene glycol (3.3 equivalents) and triethylamine (3.5 equivalents) in dry THF.

-

Slowly add the solution of 1,3,5-benzenetricarbonyl trichloride to the amine solution at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel using a gradient of methanol in chloroform to yield the desired BTA derivative as a white solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rheological Characterization of BTA Hydrogels

This protocol outlines the steps for analyzing the viscoelastic properties of BTA hydrogels.[7][8][9][10]

Instrumentation:

-

Rheometer equipped with a Peltier temperature control system and parallel plate geometry (e.g., 20 mm diameter).

Procedure:

-

Sample Loading: Place the BTA hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap (e.g., 1 mm). Trim any excess sample.

-

Time Sweep: To monitor gelation, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at the desired temperature (e.g., 25°C or 37°C). Record the storage modulus (G') and loss modulus (G'') as a function of time until a plateau is reached, indicating gel formation.

-

Strain Sweep (Amplitude Sweep): To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVER is the range of strains where G' and G'' are independent of the applied strain. Subsequent frequency sweeps should be performed at a strain within this region.

-

Frequency Sweep: To characterize the mechanical spectrum of the gel, perform a frequency sweep at a constant strain within the LVER. This provides information on the frequency-dependent behavior of the hydrogel.

-

Data Analysis: Analyze the data to determine the equilibrium storage modulus, loss modulus, and tan delta (G''/G').

Cryogenic Transmission Electron Microscopy (Cryo-TEM) of BTA Supramolecular Fibers

This protocol details the preparation of vitrified samples of BTA fibers for high-resolution imaging.[11]

Materials:

-

BTA fiber solution (typically in water or buffer)

-

TEM grids (e.g., copper grids with a lacey carbon film)

-

Vitrification device (e.g., Vitrobot)

-

Liquid ethane and liquid nitrogen

Procedure:

-

Grid Preparation: Glow-discharge the TEM grids to render the carbon surface hydrophilic.

-

Sample Application: In the controlled environment of a vitrification device (e.g., at a specific temperature and humidity), apply a small droplet (e.g., 3 µL) of the BTA fiber solution to the grid.

-

Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the solution spanning the holes of the carbon film. The blotting time is a critical parameter to optimize.

-

Plunge Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the thin film, embedding the BTA fibers in amorphous ice.

-

Storage and Imaging: Store the vitrified grids in liquid nitrogen until imaging. Transfer the grid to a cryo-TEM holder and image at cryogenic temperatures.

Förster Resonance Energy Transfer (FRET) Spectroscopy for Monitoring BTA Self-Assembly

This protocol describes the use of FRET to study the kinetics and dynamics of BTA self-assembly and co-assembly.

Principle: FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor. By labeling two different BTA monomers with a FRET pair (e.g., Cy3 and Cy5), the proximity of these monomers upon self-assembly into fibers can be monitored by observing the FRET signal.

Procedure:

-

Sample Preparation: Prepare solutions of BTA monomers labeled with donor and acceptor fluorophores. Mix the labeled and unlabeled monomers at the desired ratios in a suitable solvent (e.g., THF).

-

Initiation of Self-Assembly: Inject the monomer solution into a non-solvent (e.g., water or buffer) to induce self-assembly.

-

Spectroscopic Measurement: Immediately after injection, measure the fluorescence emission spectrum of the sample over time using a spectrofluorometer. Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

-

Data Analysis: An increase in the acceptor emission intensity and a concomitant decrease in the donor emission intensity indicate that FRET is occurring due to the close proximity of the labeled monomers within the supramolecular polymer. The FRET efficiency can be calculated and plotted as a function of time to determine the kinetics of self-assembly.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of BTA derivatives.

This technical guide provides a foundational understanding of the novel properties of benzene-tricarboxamide derivatives. The presented data and protocols offer a starting point for researchers to explore and exploit the unique characteristics of these fascinating supramolecular systems for applications in drug delivery, tissue engineering, and beyond. Further research into the specific cellular signaling pathways modulated by BTA derivatives will be crucial for advancing their translation into clinical and industrial settings.

References

- 1. Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.tue.nl [research.tue.nl]

- 3. researchgate.net [researchgate.net]

- 4. Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.aalto.fi [research.aalto.fi]

- 6. research.tue.nl [research.tue.nl]

- 7. static.igem.wiki [static.igem.wiki]

- 8. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. research.tue.nl [research.tue.nl]

Investigating the Self-Assembly of Benzene-1,3,5-Tricarboxamides in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies for investigating the self-assembly of benzene-1,3,5-tricarboxamides (BTAs) in aqueous environments. BTAs are a versatile class of molecules that can form a variety of supramolecular structures, making them promising candidates for applications in drug delivery, tissue engineering, and other biomedical fields.[1][2][3][4] This document outlines the key experimental protocols, presents quantitative data from seminal studies, and visualizes the underlying processes to facilitate a comprehensive understanding of BTA self-assembly.

Introduction to BTA Self-Assembly in Water

Benzene-1,3,5-tricarboxamides are C3-symmetric molecules that, through a combination of non-covalent interactions, can self-assemble into well-defined, one-dimensional nanostructures in water.[5][6] The primary driving forces for this assembly are a delicate balance of:

-

Hydrogen Bonding: The three amide groups on the central benzene core form a network of intermolecular hydrogen bonds, promoting a columnar stacking of the BTA molecules.[7][8]

-

π-π Stacking: The aromatic cores of the BTA molecules stack on top of each other, contributing to the stability of the assembly.[9]

-

Hydrophobic Interactions: In an aqueous environment, the hydrophobic components of the BTA molecules, including the benzene core and any appended aliphatic chains, are driven to aggregate, minimizing their contact with water.[9][10]

The morphology of the resulting supramolecular polymers can be tuned by modifying the chemical structure of the BTA monomers, such as by altering the length and nature of the side chains.[11][12] This can lead to the formation of nanofibers, nanotubes, and sheet-like structures.[9][11] The dynamic and responsive nature of these assemblies to external stimuli like temperature and pH further enhances their potential for advanced applications.[10][13]

Experimental Protocols for Characterizing BTA Self-Assembly

A multi-faceted approach employing various analytical techniques is crucial for a thorough investigation of BTA self-assembly. Below are detailed protocols for key experiments.

Sample Preparation of BTA Solutions

A common method for preparing aqueous solutions of BTAs involves a heating and cooling cycle to ensure the dissolution of the monomers and to facilitate controlled self-assembly.

Protocol:

-

Weigh the desired amount of BTA and dissolve it in ultrapure water to the target concentration (e.g., 50 µM to 6 mM).[11]

-

Subject the mixture to successive cycles of heating (e.g., to 90°C) and cooling to room temperature.[11]

-

Vortex the solution between cycles to aid dissolution.

-

Allow the solution to equilibrate at the desired temperature before analysis.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for probing the molecular interactions and the extent of self-assembly.

2.2.1. UV-Vis Spectroscopy

Temperature-dependent UV-Vis spectroscopy can be used to monitor the aggregation and disaggregation of BTA assemblies.

Protocol:

-

Prepare a BTA solution of known concentration (e.g., 50 µM) in a quartz cuvette.[9]

-

Place the cuvette in a spectrophotometer equipped with a temperature controller.

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 190-300 nm) at various temperatures, allowing the system to equilibrate at each temperature point.[11]

-

Plot the absorbance at a characteristic wavelength against temperature to determine thermal transitions.[11]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to confirm the presence of intermolecular hydrogen bonding within the BTA assemblies.

Protocol:

-

Prepare a concentrated solution of the BTA in deuterated water (D₂O) to avoid interference from the O-H bending of water.

-

Acquire the FT-IR spectrum of the solution.

-

A shift in the amide I vibrational band to a lower wavenumber (e.g., from ~1650 cm⁻¹ in a non-hydrogen bonding solvent to ~1630 cm⁻¹ in D₂O) indicates the formation of intermolecular hydrogen bonds.[9][11]

Microscopic Imaging

Direct visualization of the self-assembled structures is essential to determine their morphology and dimensions.

2.3.1. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the imaging of the BTA assemblies in a near-native, hydrated state.

Protocol:

-

Apply a small volume (3-5 µL) of the BTA solution to a TEM grid (e.g., a holey carbon grid).

-

Blot the excess liquid to create a thin film of the solution.

-

Rapidly plunge-freeze the grid in liquid ethane to vitrify the water.

-

Transfer the frozen grid to a cryo-TEM holder and image at cryogenic temperatures.

2.3.2. Fluorescence Microscopy

This technique can be used to visualize larger BTA assemblies by incorporating a fluorescent dye.

Protocol:

-

Co-assemble the BTA with a small amount of a hydrophobic, solvatochromic dye such as Nile Red.[9][11]

-

Prepare a sample for microscopy (e.g., on a glass slide with a coverslip).

-

Image the sample using a fluorescence microscope with appropriate excitation and emission filters.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to probe the dynamics of monomer exchange within the supramolecular polymer.[9][11]

Protocol:

-

Prepare a solution of the BTA in H₂O.

-

Dilute the solution significantly (e.g., 100-fold) into D₂O to initiate the hydrogen-deuterium exchange.[9][11]

-

Incubate the solution at a specific temperature for various time points.[9][11]

-

At each time point, quench the exchange reaction (e.g., by rapid freezing).

-

Analyze the samples by mass spectrometry to determine the extent of deuteration over time.

Quantitative Data on BTA Self-Assembly

The following tables summarize key quantitative data from studies on the self-assembly of various BTA derivatives in water.

Table 1: Physicochemical Properties of Carboxylic Acid Functionalized BTAs

| BTA Derivative | Concentration Range | Solution Appearance | pH of 100 µM Solution |

| BTA 2 | 50 µM - 6 mM | Opaque | 7.1 - 7.4 |

| BTA 3 | 50 µM - 6 mM | Opaque | 7.1 - 7.4 |

| BTA 4 | 50 µM - 6 mM | Clear, colorless | 6.0 - 6.5 |

Data sourced from a study on polymorphism in BTA assemblies.[11]

Table 2: Morphological Characteristics of Self-Assembled BTA Structures

| BTA Derivative | Imaging Technique | Morphology | Dimensions |

| BTA 3 (20°C) | Cryo-TEM | Short nanotubes with ill-formed walls | - |

| BTA 3 (60°C) | Cryo-TEM | Elongated, well-formed nanotubes | Several micrometers in length |

| BTA 4 | Cryo-TEM | Long, thin fibers | ~5 nm width, micrometers in length |

| BTA-1 (pH 5) | Cryo-TEM | Densely packed fibers | 7 nm diameter, >500 nm length |

| BTA-dipeptide (FF) | TEM | Straight fibers | 8.2 ± 1 nm thickness |

| BTA-dipeptide (ΦΦ) | TEM | Helical fibers | 9.1 ± 0.6 nm thickness, ~50 nm twist length |

| C0 | TEM | Single fibers | ~6.5 nm width, ~300 nm length |

| C4 | TEM | Single fibers | ~6.5 nm width, few micrometers length |

| C8 | TEM | Bundles of fibers | ~8.3 nm width, ~300 nm length |

Data compiled from multiple studies on BTA self-assembly.[3][9][11][13][14]

Table 3: Spectroscopic Data for BTA Assemblies

| BTA Derivative | Technique | Solvent | Amide I Vibration (cm⁻¹) |

| BTA 2 | FT-IR | Deuterated Methanol | 1649 |

| BTA 2 | FT-IR | Deuterated Water | 1627 |

| BTA 3 | FT-IR | Deuterated Methanol | 1649 |

| BTA 3 | FT-IR | Deuterated Water | 1628 |

This data demonstrates the shift in the amide I band upon formation of intermolecular hydrogen bonds in an aqueous environment.[11]

Visualizing BTA Self-Assembly and Characterization

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of BTA self-assembly.

References

- 1. Applications of self-assembling ultrashort peptides in bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-assembled smart nanostructures for drug delivery applications [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.tue.nl [research.tue.nl]

- 13. researchgate.net [researchgate.net]

- 14. Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Modeling of Benzene-1,2,4,5-tetracarboxamide: A Technical Guide to Hydrogen Bonding Interactions

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental or computational studies on the molecular modeling of Benzene-1,2,4,5-tetracarboxamide are not extensively available in the current body of scientific literature. This technical guide has been constructed based on established principles of molecular modeling, hydrogen bonding in analogous aromatic amide and carboxamide systems, and data from closely related molecules such as pyromellitamides and benzene-1,3,5-tricarboxamides. The quantitative data presented herein is representative and intended for illustrative purposes within a hypothetical modeling framework.

Introduction

This compound, a pyromellitamide, is a molecule of significant interest in supramolecular chemistry and materials science. Its planar aromatic core and four amide substituents provide a unique scaffold for the formation of extensive and highly directional hydrogen bond networks. These non-covalent interactions are the primary drivers for the self-assembly of these molecules into higher-order structures such as tapes, ribbons, and columnar aggregates.[1][2] Understanding and predicting the geometry and energetics of these hydrogen bonds through molecular modeling is crucial for the rational design of novel materials with tailored properties for applications in areas such as drug delivery, liquid crystals, and organogels.[2]

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for the molecular modeling of this compound, with a specific focus on its hydrogen bonding characteristics.

Theoretical Framework: The Nature of Hydrogen Bonding in Aromatic Amides

The hydrogen bonds in this compound are primarily of the N-H···O=C type, a well-characterized and fundamental interaction in biological and synthetic systems.[3] The strength and directionality of these bonds are influenced by several factors:

-

Electrostatics: The partial positive charge on the amide hydrogen and the partial negative charge on the carbonyl oxygen are the dominant contributors to the hydrogen bond.

-

Induction and Dispersion: These forces also play a significant role in the overall stability of the hydrogen-bonded network.

-

Cooperativity: The formation of one hydrogen bond can influence the strength of adjacent hydrogen bonds, a phenomenon known as cooperativity.

-

π-π Stacking: The aromatic cores of the molecules can interact through π-π stacking, which can influence the overall packing and the geometry of the hydrogen bonds.

In addition to the primary N-H···O=C interactions, weaker C-H···O and N-H···π interactions may also contribute to the stability of the assembled structures.[4]

Computational Methodologies

A multi-faceted approach employing various computational techniques is recommended for a thorough investigation of the hydrogen bonding in this compound.

Quantum Mechanical (QM) Calculations

QM methods, particularly Density Functional Theory (DFT), are invaluable for accurately determining the geometric and energetic parameters of small molecular systems.

Experimental Protocol: DFT Calculations for a this compound Dimer

-

Model System Setup: Construct a dimer of this compound in a plausible hydrogen-bonded arrangement (e.g., a head-to-tail linear dimer).

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Employ a suitable DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for hydrogen-bonded systems.[5]

-

Basis Set: Use a basis set of at least double-zeta quality with polarization and diffuse functions, for example, 6-31+G(d,p), to accurately describe the electron distribution and non-covalent interactions.

-

Geometry Optimization: Perform a full geometry optimization of the dimer to locate the minimum energy structure.

-

Interaction Energy Calculation: Calculate the interaction energy by subtracting the energies of the optimized monomers from the energy of the optimized dimer. Apply the Boys-Bernardi counterpoise correction to account for basis set superposition error (BSSE).

-

Vibrational Frequency Analysis: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to analyze the vibrational modes associated with the hydrogen bonds (e.g., N-H and C=O stretching frequencies).[5]

Molecular Dynamics (MD) Simulations

MD simulations allow for the study of the dynamic behavior of larger systems, such as oligomers and aggregates of this compound, over time.

Experimental Protocol: MD Simulation of a this compound Oligomer in Solution

-

System Setup:

-

Construct an initial configuration of a this compound oligomer (e.g., a linear stack of 4-6 molecules).

-

Place the oligomer in a periodic box of an appropriate solvent (e.g., toluene, chloroform, or water, depending on the desired environment).

-

Add counter-ions if necessary to neutralize the system.

-

-

Force Field: Select a suitable force field that accurately describes amide-amide interactions. Commonly used force fields include AMBER, CHARMM, and OPLS.[6][7] The General Amber Force Field (GAFF) is often a good choice for organic molecules.

-

Software: Use a molecular dynamics simulation package such as GROMACS, AMBER, or NAMD.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.

-

Perform a subsequent simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.

-

-

Production Run: Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the oligomer.

-

Analysis: Analyze the trajectory to extract information about:

-

Hydrogen bond lifetimes and dynamics.

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability.

-

Radial Distribution Functions (RDFs) to characterize the local structure.

-

Principal Component Analysis (PCA) to identify dominant modes of motion.

-

Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from the computational methods described above.

Table 1: Hypothetical Geometric Parameters of a Hydrogen-Bonded this compound Dimer from DFT Calculations.

| Parameter | Value |

| H-bond Length (N-H···O) | 1.85 Å |

| H-bond Angle (N-H···O) | 175° |

| Donor-Acceptor Distance (N···O) | 2.90 Å |

| C=O Bond Length (H-bonded) | 1.245 Å |

| C=O Bond Length (non-H-bonded) | 1.230 Å |

| N-H Bond Length (H-bonded) | 1.020 Å |

Table 2: Hypothetical Energetic and Vibrational Properties of a Hydrogen-Bonded this compound Dimer from DFT Calculations.

| Property | Value |

| Interaction Energy (BSSE corrected) | -12.5 kcal/mol per H-bond |

| N-H Stretch Frequency (H-bonded) | 3350 cm⁻¹ |

| N-H Stretch Frequency (monomer) | 3480 cm⁻¹ |

| C=O Stretch Frequency (H-bonded) | 1650 cm⁻¹ |

| C=O Stretch Frequency (monomer) | 1685 cm⁻¹ |

Table 3: Hypothetical Hydrogen Bond Dynamics from a 100 ns MD Simulation of a this compound Tetramer in Toluene.

| Parameter | Value |

| Average H-bond Lifetime | 250 ps |

| Average Number of H-bonds per Molecule | 3.8 |

| Tetramer End-to-End Distance | 18.2 ± 1.5 Å |

| RMSD of Backbone Atoms | 1.2 Å |

Visualizations

Visual representations are essential for understanding the complex relationships in molecular modeling.

Caption: Workflow for the molecular modeling of this compound.

Caption: Schematic of a linear hydrogen-bonded network in this compound.

Conclusion

The molecular modeling of this compound provides a powerful avenue for understanding the fundamental principles governing its self-assembly. While direct experimental and computational data for this specific molecule are limited, the methodologies and principles outlined in this guide, based on analogous systems, provide a robust framework for future investigations. A combination of quantum mechanical calculations and molecular dynamics simulations can offer deep insights into the structure, energetics, and dynamics of the hydrogen bonding networks that define the properties of materials derived from this versatile molecular building block. Future experimental work, particularly crystallographic studies, would be invaluable in validating and refining the computational models presented here.

References

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. Pyromellitamide gelators: exponential rate of aggregation, hierarchical assembly, and their viscoelastic response to anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

- 7. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks Using Benzene-1,2,4,5-tetracarboxamide Linkers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of metal-organic frameworks (MOFs) utilizing Benzene-1,2,4,5-tetracarboxamide as the organic linker. Due to the limited availability of direct literature on MOFs synthesized with this specific linker, this protocol is presented in two stages: 1) a robust method for the synthesis of the this compound linker from commercially available precursors, and 2) a generalized solvothermal protocol for the subsequent synthesis of the MOF.

The amide functionalities of the linker are of significant interest for applications in catalysis, gas storage, and drug delivery due to their polarity and hydrogen bonding capabilities.[1][2]

Part 1: Synthesis of this compound Linker

This protocol outlines the synthesis of the tetraamide linker from pyromellitic dianhydride. The reaction proceeds via the formation of a tetra-amic acid intermediate, followed by dehydration to the corresponding tetraamide.

Experimental Protocol: Linker Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyromellitic dianhydride (1 mole equivalent) in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Amine Addition: Cool the solution in an ice bath. Slowly add a solution of aqueous ammonia (a slight excess, approximately 4.4 mole equivalents) dropwise to the stirred solution of pyromellitic dianhydride. Maintain the temperature below 10°C during the addition.

-

Formation of Tetra-amic Acid: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of the intermediate, pyromellitamic acid, will result in a precipitate.

-

Isolation of Intermediate: Filter the precipitate, wash with cold acetone and then diethyl ether to remove unreacted starting materials and impurities. Dry the solid under vacuum.

-

Cyclization to Tetraamide: Place the dried pyromellitamic acid intermediate into a round-bottom flask. Add a mixture of acetic anhydride and anhydrous sodium acetate. Heat the mixture at 90°C with continuous stirring for 2 hours. This step facilitates the cyclization to the tetraamide.

-

Purification: After cooling, pour the reaction mixture onto crushed ice. The solid this compound will precipitate. Filter the product, wash thoroughly with deionized water and then ethanol, and dry under vacuum.

Logical Workflow for Linker Synthesis

Caption: Workflow for the synthesis of the tetraamide linker.

Part 2: Solvothermal Synthesis of the Metal-Organic Framework

This section details a general solvothermal method for the synthesis of a MOF using the prepared this compound linker and a suitable metal salt. The conditions provided are a starting point and may require optimization depending on the chosen metal center.

Experimental Protocol: MOF Synthesis

-

Precursor Solution: In a 20 mL glass vial, dissolve the this compound linker (0.5 mmol) and a metal salt (e.g., Zinc Nitrate Hexahydrate, 1.0 mmol) in a suitable solvent system. A common solvent mixture for amide-based linkers is N,N-dimethylformamide (DMF) and ethanol in a 1:1 volume ratio (total volume 10 mL).

-

Modulator Addition (Optional): To improve crystallinity, a modulator such as formic acid or acetic acid (5-10 equivalents relative to the linker) can be added to the solution.

-

Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the precursors.

-

Reaction: Seal the vial tightly and place it in a programmable oven. Heat the reaction mixture to 120°C for 48 hours.

-

Cooling and Isolation: After the reaction is complete, allow the oven to cool down to room temperature slowly. Crystalline product should be visible at the bottom of the vial. Decant the mother liquor.

-

Washing and Activation: To remove unreacted precursors and solvent molecules from the pores, immerse the crystals in fresh DMF for 24 hours. Replace the DMF with a volatile solvent like ethanol or acetone and soak for another 24 hours. Repeat this solvent exchange three times. Finally, heat the sample under vacuum at a temperature appropriate for the thermal stability of the MOF (e.g., 150°C) for 12 hours to obtain the activated, porous material.

Experimental Workflow for MOF Synthesis

Caption: General workflow for solvothermal MOF synthesis.

Data Presentation

The following tables present hypothetical characterization data for a MOF synthesized using the this compound linker, herein designated as "Amide-MOF-1".

Table 1: Synthesis Parameters

| Parameter | Value |

| Metal Salt | Zinc Nitrate Hexahydrate |

| Linker | This compound |

| Solvent System | DMF/Ethanol (1:1 v/v) |

| Reaction Temperature | 120°C |

| Reaction Time | 48 hours |

| Molar Ratio (Metal:Linker) | 2:1 |

| Yield | ~75% (based on linker) |

Table 2: Physicochemical Properties

| Property | Value |

| Formula (hypothetical) | [Zn₂(C₁₀H₈N₄O₄)(H₂O)₂]·(solvent) |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| BET Surface Area | 1200 - 1500 m²/g |

| Pore Volume | 0.6 - 0.8 cm³/g |

| Thermal Stability (TGA) | Stable up to 350°C |

Signaling Pathway/Logical Relationship

The coordination of the amide linker with the metal centers is crucial for the formation of the porous framework. The amide groups can coordinate to the metal ions through their carbonyl oxygen atoms, and the nitrogen atoms can participate in hydrogen bonding, which can influence the overall structure and properties of the MOF.

Caption: Logical relationship in the formation of the amide-MOF.

References

Application of Porous Polyimides Derived from Benzene-1,2,4,5-tetracarboxylic Dianhydride in Gas Adsorption and Storage

Application Note and Protocols

Introduction